Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate
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Overview
Description
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a carbohydrate derivative used primarily in proteomics research. It is a complex molecule with the molecular formula C23H36O11 and a molecular weight of 488.53 g/mol . This compound is known for its role in various biochemical and synthetic applications.
Scientific Research Applications
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is explored for its potential in drug delivery systems and as a prodrug for targeted therapy.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various synthetic processes
Future Directions
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a glucuronide derivative . It primarily targets the production of prostaglandins and leukotrienes, which are key players in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting their production . This interaction results in a decrease in the inflammatory response, making it useful in the treatment of inflammatory diseases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of prostaglandins and leukotrienes . The downstream effects of this include a reduction in inflammation and potential relief from symptoms of diseases such as rheumatoid arthritis and Crohn’s disease .
Result of Action
The primary result of the action of this compound is a reduction in inflammation due to its inhibitory effects on the production of prostaglandins and leukotrienes . Additionally, it has been shown to induce cell death in certain cancer cells, suggesting potential as an anticancer agent .
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is commonly used in the pharmaceutical industry for its anti-inflammatory properties . It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response . This makes it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease .
Cellular Effects
In addition to its anti-inflammatory properties, this compound also has potential as an anticancer agent . Studies have shown that it can induce cell death in certain cancer cells, making it a promising candidate for further development in cancer treatment .
Molecular Mechanism
Its ability to inhibit the production of prostaglandins and leukotrienes suggests that it may interact with the enzymes involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves the esterification of glucuronic acid derivatives. The process typically includes the use of isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutyryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetra-o-acetyl-beta-d-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 1,2,3,4-tetra-o-propionyl-beta-d-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Uniqueness
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is unique due to its specific isobutyryl ester groups, which confer distinct chemical properties and reactivity. These properties make it particularly useful in specific synthetic and biochemical applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOIPHVGPMCMF-RLAOKGOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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